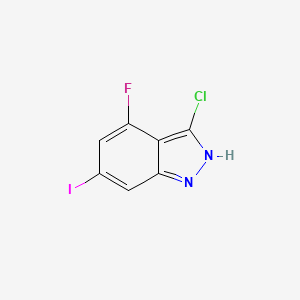

3-chloro-4-fluoro-6-iodo-2H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-fluoro-6-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRKSQKPVYKVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2h Indazole Scaffolds with Regioselective Halogenation

Retrosynthetic Analysis for the 3-chloro-4-fluoro-6-iodo-2H-indazole Skeleton

A retrosynthetic analysis of this compound suggests two primary strategic approaches. The first strategy involves a late-stage, regioselective halogenation of a pre-formed 2H-indazole core. This approach would begin with the disconnection of the C-Cl, C-F, and C-I bonds, pointing towards a 2H-indazole precursor. The key challenge in this route is the controlled, sequential introduction of three different halogens at specific positions without interfering with others.

A second, more convergent strategy involves the construction of the indazole ring from a heavily substituted benzene (B151609) precursor. Disconnection of the N-N and C-N bonds of the pyrazole (B372694) ring leads back to a precursor such as a substituted 2-halobenzyl halide and a hydrazine (B178648) derivative. nih.govacs.orgacs.org For the target molecule, this would imply starting with a precursor like 1-(bromomethyl)-2-bromo-3-fluoro-5-iodobenzene. This approach transfers the challenge from regioselective indazole halogenation to the synthesis of a polysubstituted benzene ring, which can have its own set of synthetic complexities regarding the directing effects of the substituents.

Strategies for Regioselective Functionalization of the Indazole Ring System

The synthesis of this compound is critically dependent on the ability to selectively introduce halogen atoms at specific positions on the indazole scaffold.

Directed Halogenation Techniques for Chlorination at C-3

The C-3 position of the indazole ring is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) has been established as a versatile and effective reagent for the direct chlorination of the C-3 position of 2H-indazoles. rsc.orgresearchgate.netresearchgate.net These reactions are typically metal-free and can proceed under mild conditions. The selectivity for the C-3 position is generally high, making NCS a preferred choice for this specific transformation. The reaction can be carried out in various solvents, and adjusting the stoichiometry of NCS allows for controlled chlorination. rsc.orgresearchgate.net

| Reagent | Position | Notes |

| N-Chlorosuccinimide (NCS) | C-3 | Efficient and selective for C-3 chlorination under metal-free conditions. rsc.orgresearchgate.netresearchgate.net |

Strategies for Ortho-Fluorination and Meta-Iodination on the Benzene Ring

Introducing fluorine and iodine onto the benzene portion of the indazole ring with precise regiochemistry presents a significant synthetic hurdle.

Ortho-Fluorination (C-4): Direct C-H fluorination at the C-4 position is challenging. While reagents like N-fluorobenzenesulfonimide (NFSI) are effective for C-3 fluorination, their application to the benzene ring is less straightforward. organic-chemistry.orgacs.org A plausible strategy involves a directed C-H activation approach. For instance, palladium-catalyzed, pyrazole-directed C-H fluorination using NFSI has been demonstrated on related aromatic systems, suggesting a potential route. researchgate.net Alternatively, the fluorine atom could be incorporated at the precursor stage. Synthesizing an ortho-fluorinated benzene derivative, for example through a disilicon intermediate strategy which allows for ortho-substitution on para-directing starting compounds, could provide a viable pathway to a 4-fluoro-substituted precursor prior to indazole ring formation. google.com

Meta-Iodination (C-6): The introduction of an iodine atom at the C-6 position requires careful consideration of the directing effects of the substituents already present on the benzene ring. In a 4-fluoro-2H-indazole intermediate, the fluorine atom acts as an ortho-, para-director. The fused pyrazole ring generally directs electrophiles to the C-5 and C-7 positions. To achieve iodination at C-6, one might need to employ strategies that override these directing effects or start with a precursor where the iodine is already in place. Iodination of benzene rings is often accomplished using iodine in the presence of an oxidizing agent. youtube.com For a complex substrate, steric factors and the electronic nature of all substituents must be carefully evaluated to predict the outcome of electrophilic iodination. researcher.life

Multi-Halogenation Approaches and Selectivity Control

Achieving the specific tri-halogenated pattern of this compound requires exquisite control over selectivity. Metal-free methods using N-halosuccinimides (NXS) have been shown to produce poly-halogenated indazoles by adjusting reaction conditions. rsc.orgresearchgate.net

Key factors for controlling selectivity include:

Stoichiometry: Increasing the equivalents of the halogenating agent (e.g., NBS or NCS) can lead from mono- to di- or tri-halogenation. rsc.org

Reagent Reactivity: The inherent reactivity difference between halogenating agents (e.g., NBS being more reactive than NCS) can be exploited. rsc.orgresearchgate.net

Sequential Halogenation: Hetero-polyhalogenated indazoles can be synthesized through sequential, one-pot processes. For example, a chlorination-bromination sequence can yield 3-chloro-7-bromo-2H-indazoles. rsc.orgresearchgate.net

The successful synthesis of the target compound would likely involve a carefully orchestrated sequence of these halogenation steps on a 4-fluoro-2H-indazole intermediate, or the use of a precursor that already contains the desired fluoro and iodo substituents.

| Condition | Outcome | Example |

| Control of Stoichiometry | Selective mono- vs. poly-halogenation | Using 1.0 equiv. of NBS yields mono-bromination, while increasing to >2.0 equiv. can lead to di- or tri-bromination. rsc.org |

| Sequential Addition | Synthesis of hetero-halogenated indazoles | A chlorination-bromination process can produce 3-chloro-7-bromo-2H-indazoles. rsc.orgresearchgate.net |

Precursor Synthesis and Cyclization Pathways for 2H-Indazole Formation

The formation of the 2H-indazole core is a pivotal step for which several powerful methods have been developed, particularly those utilizing transition metal catalysis.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions are prominent in the synthesis of 2-substituted-2H-indazoles. One of the most direct and operationally simple methods involves the reaction of readily available 2-bromobenzyl bromides with arylhydrazines. nih.govacs.orgacs.orgorganic-chemistry.org This one-step process, typically employing a palladium catalyst with a phosphine (B1218219) ligand (like t-Bu₃PHBF₄) and a base (such as Cs₂CO₃), proceeds via a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to yield the 2H-indazole product. acs.orgacs.org This method is robust, tolerates a variety of substituents on both the benzyl (B1604629) bromide and the arylhydrazine, and consistently produces the 2H-indazole regioisomer in good yields. acs.org

Another established palladium-catalyzed route is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.govcapes.gov.br This two-step approach first involves the synthesis of the hydrazine precursor, which is then cyclized in the presence of a palladium catalyst system, such as Pd(OAc)₂ with dppf as the ligand and NaO-t-Bu as the base, to form the 2-aryl-2H-indazole. nih.gov

These palladium-catalyzed cyclization strategies represent a cornerstone for constructing the 2H-indazole skeleton, offering reliable and adaptable pathways that could be applied to appropriately halogenated precursors to access the target molecule.

| Precursors | Catalyst System | Key Features |

| 2-Bromobenzyl bromides + Arylhydrazines | Pd-catalyst (e.g., Pd(OAc)₂), Ligand (e.g., t-Bu₃PHBF₄), Base (e.g., Cs₂CO₃) | Direct, one-step synthesis with high regioselectivity for 2H-indazole. nih.govacs.orgacs.org |

| N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂/dppf, Base (t-BuONa) | Intramolecular cyclization; applicable to a wide scope of substrates. nih.govcapes.gov.br |

Metal-Free Approaches to 2H-Indazole Synthesis

The move away from transition-metal catalysis in the synthesis of heterocyclic compounds is driven by the need to reduce costs, simplify purification, and minimize toxic metal residues in final products, particularly for pharmaceutical applications. For 2H-indazoles, several innovative metal-free strategies have been developed for both the construction of the core structure and its subsequent functionalization.

Recent research has demonstrated the synthesis of 2H-indazole skeletons under metal-free conditions using photochemical or thermochemical methods. organic-chemistry.orgnih.govbohrium.com One such approach involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature, which yields 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.orgnih.govresearchgate.net This process operates through an electron donor-acceptor complex. organic-chemistry.orgnih.govresearchgate.net

Direct and regioselective halogenation of the 2H-indazole ring is crucial for producing compounds like this compound. An unprecedented metal-free method for the regioselective halogenation of 2H-indazoles utilizes N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as halogen sources. rsc.orgrsc.orgrsc.org This approach allows for the highly selective synthesis of mono-, poly-, and even hetero-halogenated indazoles by carefully tuning the reaction conditions. rsc.orgrsc.orgresearchgate.netnih.gov For instance, the reaction of 2-phenyl-2H-indazole with NBS can yield the 3-bromo product in high yield. rsc.orgrsc.org By adjusting stoichiometry and reaction times, di- and tri-halogenated products can also be obtained. rsc.orgrsc.orgnih.gov These reactions are often performed under mild conditions and can use environmentally benign solvents. rsc.orgrsc.org

Visible-light-promoted functionalizations represent another significant area of metal-free synthesis. For example, the direct C3-H trifluoromethylation of 2H-indazoles has been achieved using visible-light photoredox catalysis without any transition metals. nih.gov Similarly, a metal-free, visible-light-induced arylation of 2H-indazole derivatives has been demonstrated using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as an organophotocatalyst and anilines as a safe and accessible arylating source. nih.gov

Table 1: Comparison of Metal-Free Halogenation Conditions for 2H-Indazoles

| Halogenating Agent | Solvent(s) | Position(s) Halogenated | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | H₂O, EtOH | C3 | Mono-bromination | rsc.orgrsc.org |

| N-Chlorosuccinimide (NCS) | H₂O, EtOH | C3 | Mono-chlorination | rsc.org |

| NBS then NCS (One-pot) | EtOH | C3, C7 | Hetero-dihalogenation (3-bromo-7-chloro) | rsc.orgnih.gov |

| NCS then NBS (One-pot) | EtOH | C3, C7 | Hetero-dihalogenation (3-chloro-7-bromo) | rsc.orgrsc.org |

One-Pot and Multicomponent Reactions for Indazole Assembly

One-pot and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. acs.orgnih.gov This approach aligns with the principles of green chemistry by saving time, solvents, and energy.

The synthesis of the 2H-indazole core has been effectively achieved through MCRs. A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which efficiently constructs the 2H-indazole scaffold. organic-chemistry.orgresearchgate.net Although this specific example uses a copper catalyst, the multicomponent strategy itself is a key innovation. Another efficient one-pot synthesis involves the condensation of ortho-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene substrates, which then undergo reductive cyclization to yield substituted 2H-indazoles. nih.govresearchgate.net

These multicomponent strategies can be extended to create complex, functionalized indazoles. Recently, a metal-free, domino-type reaction between 3-aminoindazole, aryl aldehydes, and acetophenones was developed to produce pyrimido[1,2-b]indazole analogues, showcasing how MCRs can build fused heterocyclic systems. nih.gov

For the synthesis of poly-halogenated indazoles, a one-pot, two-step method can be employed. nih.gov For example, a 2H-indazole can first be brominated at the C3 position, followed by the addition of a chlorinating agent to achieve chlorination at the C7 position, all within the same reaction vessel. rsc.orgrsc.orgnih.gov This method allows for the controlled synthesis of hetero-dihalogenated 2H-indazoles, which would be a key step in assembling a molecule like this compound. rsc.orgnih.gov

Table 2: Examples of One-Pot and Multicomponent Reactions for Indazole Synthesis

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference(s) |

|---|---|---|---|---|

| Three-Component | 2-Bromobenzaldehyde, Primary Amine, Sodium Azide | Copper(I) Oxide Nanoparticles | Forms C-N and N-N bonds in one pot | organic-chemistry.orgresearchgate.net |

| Condensation-Reductive Cyclization | o-Nitrobenzaldehyde, Amine | Tri-n-butylphosphine | Mild, regioselective synthesis of N2-substituted indazoles | nih.gov |

| Domino Reaction | 3-Aminoindazole, Aryl Aldehyde, Acetophenone | KOH/DMF | Metal-free synthesis of fused pyrimido[1,2-b]indazoles | nih.gov |

| Sequential Halogenation | 2H-Indazole, NBS, NCS | None (Metal-free) | One-pot synthesis of hetero-dihalogenated indazoles | rsc.orgnih.gov |

Stereochemical Control and Tautomerism Considerations in 2H-Indazole Synthesis

Indazole exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole. nih.govresearchgate.net The 1H-tautomer is generally the most thermodynamically stable form. nih.govresearchgate.net However, the 2H-indazole scaffold is present in numerous important bioactive molecules. rsc.orgnih.gov Therefore, controlling tautomerism is a critical aspect of synthesizing a specific isomer like this compound.

The tautomeric equilibrium is heavily influenced by the substitution pattern, particularly at the nitrogen atoms. nih.gov The synthesis of a 2H-indazole derivative requires the introduction of a substituent at the N2 position, which effectively "locks" the molecule into the 2H-tautomeric form. nih.gov Many synthetic methods achieve this regioselectively. For instance, reactions starting with a substituted hydrazine and an ortho-halobenzaldehyde derivative can be directed to form the N2-substituted product. Copper-catalyzed cross-coupling reactions of 1H-indazoles with diaryliodonium salts have also been shown to afford 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Indazoles

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. researchgate.netmdpi.comnih.gov The synthesis of halogenated indazoles has benefited significantly from the application of these principles.

Waste Prevention : One-pot and multicomponent reactions (MCRs) are inherently greener as they reduce the number of workup and purification steps, minimizing solvent and material waste. acs.orgnih.gov

Atom Economy : MCRs are designed to incorporate a majority of the atoms from the reactants into the final product, thus maximizing atom economy. acs.org

Use of Safer Solvents and Reagents : A key development in the halogenation of 2H-indazoles is the use of water as a solvent. rsc.orgrsc.org Water is non-toxic, non-flammable, and inexpensive, making it an excellent green alternative to traditional organic solvents. Using N-halosuccinimides (NXS) is also preferable to using elemental bromine (Br₂), which is highly toxic and environmentally harmful. rsc.orgrsc.org

Energy Efficiency : Many modern synthetic methods, including photochemical and some electrochemical routes, can be performed at ambient temperature and pressure, reducing energy consumption compared to methods requiring high heat. organic-chemistry.orgnih.govacs.org

Use of Catalysis : While this article focuses on metal-free routes, the principle of catalysis (over stoichiometric reagents) is a cornerstone of green chemistry. Metal-free organocatalysis and photocatalysis, as described in section 2.3.2, fit this principle perfectly. nih.gov Electrochemical methods often proceed without any catalyst at all, using electricity as a "traceless" reagent. scilit.com

The development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, for one-pot indazole synthesis also contributes to sustainability. acs.org These catalysts can be easily recovered and reused, and the reactions can be run in green solvents like polyethylene (B3416737) glycol (PEG). acs.orgorganic-chemistry.org

Table 3: Application of Green Chemistry Principles to Halogenated Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Example Method | Reference(s) |

|---|---|---|---|

| Waste Prevention | One-pot sequential halogenation avoids intermediate isolation. | Sequential addition of NBS and NCS in a single pot. | rsc.orgnih.gov |

| Safer Solvents | Use of water as a reaction medium. | Mono-halogenation of 2H-indazoles with NXS in H₂O. | rsc.orgrsc.org |

| Energy Efficiency | Reactions conducted at room temperature. | Visible-light photocatalysis; electrochemical synthesis. | organic-chemistry.orgnih.govacs.org |

| Catalyst-Free Conditions | Eliminating the need for metal catalysts and external oxidants. | Electrochemical halogenation using NaX salts. | scilit.com |

Electrochemical Synthesis and Functionalization of Indazole Derivatives

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering a way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. oregonstate.edubohrium.com This technique provides a high degree of control and is well-suited for the functionalization of heterocyclic compounds like 2H-indazoles.

Electrochemical methods have been successfully applied to the regioselective C3-functionalization of 2H-indazoles. chim.it An environmentally friendly and highly efficient electrochemical method for the halogenation of 2H-indazoles has been developed using inexpensive and commercially available sodium halides (NaCl, NaBr) as the halogen source. scilit.com This process is notable for being free of metal catalysts and external oxidants, and it can be run in an undivided cell at constant current, simplifying the experimental setup. scilit.com

Beyond halogenation, electrochemistry enables a wide range of C-S and C-P bond-forming reactions at the C3 position. These include:

Sulfonylation : Using sulfonyl hydrazides as the sulfonyl precursor. acs.org

Selenylation : Using diselenides as the selenium source in a metal- and oxidant-free protocol. rsc.org

Sulfenylation : Coupling with aryl thiols under catalyst- and oxidant-free conditions, which has been demonstrated in both batch and continuous flow setups. acs.org

Phosphorothiolation : Reacting with S-hydrogen phosphorothioates under electrolyte-free conditions. bohrium.com

These electrochemical transformations typically proceed through a radical pathway and exhibit high functional group tolerance. acs.orgbohrium.com The ability to perform these reactions under ambient conditions without hazardous reagents makes electrosynthesis a highly attractive and green method for accessing a diverse library of functionalized 2H-indazoles, which could serve as precursors to complex targets like this compound. acs.orgnih.gov

Table 4: Overview of Electrochemical Functionalizations of 2H-Indazoles

| Functionalization | Reagent(s) | Key Conditions | Position | Reference(s) |

|---|---|---|---|---|

| Chlorination | Sodium Chloride (NaCl) | Constant current, undivided cell, catalyst-free | C3 | scilit.com |

| Bromination | Sodium Bromide (NaBr) | Constant current, undivided cell, catalyst-free | C3 | scilit.com |

| Sulfonylation | Sulfonyl hydrazides | Constant current, undivided cell, metal-free | C3 | acs.org |

| Selenylation | Diaryl diselenides | Constant current, undivided cell, oxidant-free | C3 | rsc.org |

| Sulfenylation | Thiols | Constant current, undivided cell, catalyst-free | C3 | acs.org |

| Oxo-amination | 2H-Indazole (self-coupling) | Supporting-electrolyte free, eORR induced | C3 | nih.gov |

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of magnetically active nuclei. For 3-chloro-4-fluoro-6-iodo-2H-indazole, a full suite of NMR experiments would be required for unambiguous structural assignment.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F, ¹²⁷I) for Precise Structural Assignment

Detailed 1D NMR data for this compound is not currently available in published literature. However, a hypothetical analysis based on known chemical shift principles for similar structures would be as follows:

¹H NMR: The spectrum would be expected to show two signals in the aromatic region corresponding to the protons at the C5 and C7 positions of the indazole ring. These protons would likely appear as doublets due to coupling with each other, though further coupling to the fluorine at C4 might introduce additional complexity (doublet of doublets). The precise chemical shifts would be influenced by the combined electronic effects of the halogen substituents.

¹³C NMR: The spectrum should display seven distinct signals for the seven carbon atoms of the indazole core. The chemical shifts of the carbons directly bonded to halogens (C3, C4, C6) would be significantly affected. For instance, the C3-Cl and C6-I carbons would have characteristic shifts, while the C4-F carbon would exhibit a large coupling constant (¹JCF).

¹⁹F NMR: A ¹⁹F NMR spectrum would provide a definitive signal for the fluorine atom at the C4 position. Its chemical shift and coupling to adjacent protons (H5) would confirm its location and electronic environment.

¹²⁷I NMR: While technically possible, ¹²⁷I NMR is rarely used for organic structure elucidation due to the quadrupole moment of the iodine nucleus, which leads to very broad signals, making data interpretation difficult.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes as experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H5 | Data not available | - |

| H7 | Data not available | - |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| C6 | - | Data not available |

| C7 | - | Data not available |

| C3a | - | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To confirm the connectivity of the atoms, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would establish the coupling between the H5 and H7 protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals (H5, H7) directly to their attached carbon atoms (C5, C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of atoms, which is key for conformational analysis, such as the orientation of the N-H proton relative to the substituents on the benzene (B151609) ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared light (FTIR) or the inelastic scattering of monochromatic light (Raman). No experimental FTIR or Raman spectra for this compound have been reported. A theoretical spectrum would feature characteristic vibrational bands for the N-H stretch, C=N and N-N bonds within the pyrazole (B372694) ring, and C-C stretching vibrations of the aromatic system. The C-X (C-Cl, C-F, C-I) stretching and bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is for illustrative purposes as experimental data is not available.)

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| C=N / C=C Stretch (Aromatic) | Data not available |

| C-F Stretch | Data not available |

| C-Cl Stretch | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₃ClFIN₂), the exact mass could be calculated and compared to an experimental value to confirm the molecular formula. Analysis of the isotopic pattern, particularly the distinctive patterns of chlorine and iodine, would further support the identification. The fragmentation pathways observed in the mass spectrum would reveal information about the molecule's stability and the relative strength of its chemical bonds.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Studies on related compounds, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, have successfully used this technique to determine crystal structures. A crystal structure of this compound would unambiguously confirm the 2H-tautomer form and reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions like hydrogen bonding (N-H···N) or halogen bonding. Such data is currently not available.

Detailed Conformational Analysis of 2H-Indazole Ring System and Halogen Substituents

The indazole system can exist in two common tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the substitution pattern and intermolecular forces can favor the 2H-form. nih.gov The presence of multiple bulky and electronegative halogen atoms (Cl, F, I) would significantly influence the planarity of the bicyclic ring system and the preferred orientation of the N-H proton. A detailed conformational analysis, typically supported by computational modeling alongside experimental data (like NOESY and X-ray crystallography), would be necessary to understand these structural nuances. Without experimental data, a definitive analysis of the conformation and the electronic effects of the halogen substituents on the 2H-indazole ring remains speculative.

Computational and Theoretical Investigations of 3 Chloro 4 Fluoro 6 Iodo 2h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. prensipjournals.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties by approximating the electron density of a molecule. prensipjournals.com For the purpose of this analysis, DFT methods, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to provide a robust theoretical framework. prensipjournals.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov

A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov This analysis is fundamental for predicting how a molecule will interact with other species and its potential for use in various applications.

Table 1: Frontier Molecular Orbital Data for 3-chloro-4-fluoro-6-iodo-2H-indazole

| Parameter | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.netdergipark.org.tr The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. dergipark.org.tr Green areas represent neutral or near-zero potential. researchgate.net By analyzing the MEP surface, one can identify the most likely sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

Table 2: Molecular Electrostatic Potential (MEP) Data for this compound

| Region | Atom(s) | Potential |

| Most Negative (Red) | Data not available in search results | Data not available in search results |

| Most Positive (Blue) | Data not available in search results | Data not available in search results |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. aiu.edu This method is particularly useful for studying charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. researchgate.net

Table 3: NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.comresearchgate.net Theoretical calculations of chemical shifts for isotopes like ¹H, ¹³C, and ¹⁵N can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment around each nucleus. researchgate.netnih.gov

Similarly, theoretical vibrational frequency calculations can predict the positions of absorption bands in IR and Raman spectra. researchgate.net Comparing calculated frequencies with experimental data, often after applying a scaling factor to account for systematic errors, helps in assigning specific vibrational modes to the observed spectral peaks. researchgate.net

Table 4: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available in search results |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in search results |

| Key Vibrational Frequencies (cm⁻¹) | Data not available in search results |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations typically focus on molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility, solvent effects, and the stability of molecular complexes in a more realistic, dynamic environment. nih.govresearchgate.net These simulations are crucial for understanding how the molecule behaves in solution or within a biological system, such as its interaction with a protein binding site. nih.gov

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system ( -(I + A) / 2 ). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( μ² / 2η ). researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 5: Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Chemical Potential (μ) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

Tautomeric Preference and Stability Studies of the 2H-Indazole Isomer

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor that influences their chemical behavior and biological activity.

The substituents on the benzene (B151609) ring (chloro, fluoro, and iodo groups) can modulate the relative stabilities of the tautomers through their electronic effects (inductive and resonance). However, the fundamental preference for the 1H-indazole form is expected to persist. The following table illustrates the typical relative energy differences observed between 1H- and 2H-indazole tautomers from computational studies on substituted indazoles.

Table 1: Illustrative Computational Data on Tautomeric Stability of Indazoles

| Tautomer | Method of Calculation | Relative Energy (kcal/mol) | Conclusion |

| 1H-Indazole | DFT (B3LYP/6-31G) | 0.00 | More stable tautomer |

| 2H-Indazole | DFT (B3LYP/6-31G) | +2.0 - 5.0 | Less stable tautomer |

Note: The values presented are representative and can vary based on the specific substituents and the level of theory used in the calculation.

These computational findings are crucial for synthetic chemists, as the reaction conditions can often be tuned to favor the formation of the less stable 2H-indazole isomer, which may be the desired product for specific applications. nih.gov

Mechanistic Computational Studies for Reaction Pathways and Regioselectivity

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions that lead to the formation of 2H-indazoles and in understanding the factors that govern their regioselectivity. rsc.org Various synthetic routes to 2H-indazoles have been investigated using computational methods, providing insights that are often difficult to obtain through experimental means alone.

One of the classic methods for synthesizing 2H-indazoles is the Cadogan reductive cyclization. nih.govacs.org Computational studies on this reaction have helped to shed light on the nature of the reactive intermediates, such as nitrenes, and the transition states involved in the cyclization process. These studies can predict the activation energies for different pathways and help in optimizing reaction conditions. nih.gov

More contemporary methods, such as transition-metal-catalyzed cross-coupling reactions, have also been the subject of intensive computational investigation. rsc.org For instance, in the copper-catalyzed synthesis of 2-substituted-2H-indazoles, DFT calculations have been employed to understand the regioselectivity of the N-arylation or N-alkylation. rsc.org These studies often reveal that the regiochemical outcome is determined by the relative energies of the transition states leading to the N1 and N2 products.

The following table summarizes key insights gained from mechanistic computational studies on reactions forming 2H-indazoles.

Table 2: Insights from Mechanistic Computational Studies on 2H-Indazole Synthesis

| Reaction Type | Computational Method | Key Mechanistic Insight | Implication for Regioselectivity |

| Cadogan Reductive Cyclization | DFT | Elucidation of nitrene vs. non-nitrene pathways. nih.gov | Substituent effects on the nitroaromatic precursor can influence the reaction pathway and yield. |

| Copper-Catalyzed Cross-Coupling | DFT | Determination of the rate-determining step and the structure of the catalytic species. rsc.org | The nature of the ligand on the copper catalyst and the substrate can direct the reaction to selectively form the 2H-isomer. rsc.org |

| Rhodium-Catalyzed C-H Activation | DFT | Identification of the transition state for the C-H activation and annulation steps. | The directing group on the substrate plays a crucial role in controlling the regioselectivity of the C-H functionalization. |

| 1,3-Dipolar Cycloaddition | DFT | Analysis of the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. nih.govnih.gov | The electronic properties of the reactants dictate the regiochemical outcome of the cycloaddition. nih.gov |

For a molecule like this compound, computational studies would be invaluable in predicting the most effective synthetic strategy. By modeling the reaction pathways for various synthetic approaches, it would be possible to identify the conditions that would lead to the desired product with high regioselectivity and yield, thus minimizing the need for extensive experimental screening.

Reactivity, Derivatization, and Synthetic Utility of 3 Chloro 4 Fluoro 6 Iodo 2h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The primary utility of 3-chloro-4-fluoro-6-iodo-2H-indazole in modern synthesis lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The distinct electronic properties and bond strengths of the C-I, C-Cl, and C-F bonds enable chemists to perform site-selective modifications. The established reactivity trend for these couplings is C-I > C-Br > C-Cl > C-F, which dictates the synthetic strategy for derivatizing this scaffold.

The C-6 iodo group is the most reactive position for standard cross-coupling reactions due to the weaker C-I bond, making it the preferred site for initial functionalization under mild conditions. Following the modification at C-6, the C-3 chloro group can be targeted for a second coupling reaction, typically requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized phosphine (B1218219) ligands). The C-4 fluoro group is generally the most inert to these conditions, often remaining intact throughout the reaction sequences. This differential reactivity is crucial for the strategic, stepwise construction of complex molecules.

Suzuki-Miyaura Reaction: This reaction is a robust method for forming carbon-carbon bonds between the indazole core and various aryl or vinyl boronic acids or esters. Selective coupling at the C-6 iodo position can be achieved with high efficiency using standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.govresearchgate.net Subsequent coupling at the C-3 chloro position would necessitate a more active catalytic system. The vinylation of 3-iodoindazoles using pinacol (B44631) vinyl boronate has been shown to proceed effectively, suggesting a viable pathway for introducing alkenyl groups at the C-6 position of the target compound. nih.gov

Heck Reaction: The Heck reaction enables the introduction of alkene moieties. organic-chemistry.org For this compound, this reaction would preferentially occur at the C-6 position, coupling the indazole with a variety of acrylate, styrene, or other olefinic partners.

Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond via Sonogashira coupling is a fundamental transformation for introducing alkyne functionalities, which can serve as handles for further reactions like click chemistry or as components of larger conjugated systems. wikipedia.orgorganic-chemistry.org The reaction of terminal alkynes with the C-6 iodo position would proceed smoothly under mild, copper-free or copper-co-catalyzed conditions. organic-chemistry.orgnih.gov The synthesis of various alkynyl-substituted heterocycles has been successfully demonstrated using aryl iodides as substrates. soton.ac.uk

Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines, anilines, or even N-heterocycles. organic-chemistry.org Selective amination at the C-6 iodo position would be the initial transformation, followed by a potential second amination at the C-3 chloro position under more rigorous conditions. researchgate.net

The table below summarizes typical conditions for these selective cross-coupling reactions, focusing on the initial, more facile reaction at the C-6 iodo position.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ / R-B(pin) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | DME, Toluene, Dioxane/H₂O |

| Heck | Styrene / Acrylates | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | THF, DMF |

| Buchwald-Hartwig | R¹R²NH / Amide | Pd₂(dba)₃ / Xantphos or BINAP | Cs₂CO₃, NaOtBu | Toluene, Dioxane |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring

Beyond metal-catalyzed cross-coupling, the indazole ring itself can participate in substitution reactions, although the heavily substituted and halogenated nature of this compound presents specific challenges and opportunities.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on an aromatic ring requires the ring to be sufficiently nucleophilic. masterorganicchemistry.commasterorganicchemistry.com In this compound, the benzene (B151609) portion of the heterocycle is strongly deactivated by the three electron-withdrawing halogen substituents (F, Cl, I) and the pyrazole (B372694) ring. Therefore, classic EAS reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation would be extremely difficult and require harsh conditions, likely leading to decomposition. wikipedia.orgbyjus.com If a reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. Halogens are ortho-, para-directors. The C-6 iodo group would direct to the C-5 and C-7 positions. The C-4 fluoro group would direct to the C-5 position. Thus, the C-5 and C-7 positions are the most likely (though still highly deactivated) sites for any potential electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org In this molecule, the chloro and iodo groups can serve as leaving groups. The C-4 fluoro group is generally a poorer leaving group than chloride or iodide in many contexts, but its high electronegativity strongly activates the ring for nucleophilic attack, and fluorine can be displaced in highly activated systems. youtube.com

The reaction with strong nucleophiles (e.g., alkoxides, thiolates, or amines) could lead to the displacement of one of the halogens. The relative leaving group ability and steric hindrance would determine the site of substitution. Given the electronic activation provided by the adjacent fluoro and pyrazole moieties, the C-3 chloro group is a potential site for nucleophilic attack. Similarly, the C-6 iodo group could be displaced. The regioselectivity would depend heavily on the specific nucleophile and reaction conditions.

Functional Group Transformations and Side-Chain Modifications for Scaffold Diversification

Diversification of the this compound scaffold is not limited to reactions at the halogenated carbon atoms. The indazole nitrogen atom provides another key site for modification.

Nucleophilic substitution reactions can be performed on the indazole nitrogen. nih.govrug.nl The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃), followed by reaction with an electrophile. This allows for:

N-Alkylation: Introduction of alkyl chains using alkyl halides or sulfates.

N-Acylation: Introduction of acyl groups using acid chlorides or anhydrides.

N-Arylation: Introduction of aryl groups, often via Ullmann or Buchwald-Hartwig type couplings.

These modifications can significantly alter the physicochemical properties of the molecule, such as solubility and lipophilicity, and are often used to block the N-H position to prevent side reactions during subsequent synthetic steps. nih.gov For instance, protection of the indazole nitrogen is a common strategy before attempting cross-coupling reactions to improve solubility and prevent catalyst inhibition.

Strategic Development of Complex Heterocyclic Architectures using this compound as a Building Block

The true synthetic power of this compound is realized when it is used as a central scaffold for building complex, multi-substituted molecules through sequential, site-selective reactions. The differential reactivity of the three halogenated positions is the key to this strategy. A plausible synthetic pathway to a complex derivative could involve the following sequence:

Step 1: C-6 Functionalization: A Sonogashira or Suzuki coupling is performed under mild conditions to introduce an alkyne or aryl/heteroaryl group at the C-6 iodo position. nih.govwikipedia.org The chloro and fluoro groups remain untouched.

Step 2: C-3 Functionalization: The resulting product is then subjected to a Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions to modify the C-3 chloro position. organic-chemistry.orgresearchgate.net

Step 3: N-H Modification: The indazole nitrogen can then be alkylated or acylated to introduce a third point of diversity. nih.gov

This stepwise approach allows for the controlled and predictable synthesis of a library of complex compounds from a single, versatile starting material. Such strategies are invaluable in drug discovery, where the ability to systematically explore the chemical space around a core scaffold is essential for lead optimization. The indazole nucleus is a well-established pharmacophore found in numerous approved drugs, making derivatives of this scaffold highly sought after. nih.gov

Exploration of Photo- and Electrochemical Reactivity for Advanced Synthesis

Modern synthetic methods increasingly utilize photo- and electrochemistry to achieve transformations that are difficult via traditional thermal methods. researchgate.net Halogenated aromatic and heteroaromatic compounds are often excellent substrates for these techniques.

Photochemical Reactivity: Halogenated indazoles can exhibit unique photochemical properties. Irradiation of indazoles can lead to ring permutation, transforming them into benzimidazoles. nih.gov The presence and position of halogen substituents can influence the efficiency and outcome of such photochemical rearrangements. This offers a novel route to an entirely different heterocyclic core from the indazole starting material.

Electrochemical Reactivity: Electrosynthesis provides a reagent-free method for driving redox reactions. rsc.orgnih.gov For a polyhalogenated substrate like this compound, electrochemical methods could be explored for:

Reductive Dehalogenation: Selective removal of one or more halogen atoms.

C-H Functionalization: Electrochemical conditions can generate radical species that lead to C-H amination or other functionalizations, potentially at the C-5 or C-7 positions. nih.govresearchgate.net

Halogenation: Electrochemical methods using simple sodium halides can be used to introduce additional halogen atoms under catalyst- and oxidant-free conditions, although this specific molecule is already heavily halogenated. researchgate.net

Mechanistic Insights into Biological Interactions of Indazole Scaffolds Non Clinical Focus

In Vitro Target Engagement and Molecular Binding Affinity Studies

While specific target engagement and binding affinity data for 3-chloro-4-fluoro-6-iodo-2H-indazole are not publicly available, the broader class of halogenated indazoles has been extensively studied, providing a framework for understanding its potential interactions. The nature and position of halogen substituents on the indazole ring can significantly influence binding affinity and selectivity for various biological targets.

Indazole derivatives are well-known for their activity as enzyme inhibitors, particularly targeting kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Kinase Inhibition: The indazole scaffold serves as a versatile hinge-binding motif for many kinase inhibitors. For instance, pazopanib (B1684535), a multi-kinase inhibitor, features an indazole core. nih.gov The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the indazole ring then explore different pockets of the active site, determining the inhibitor's potency and selectivity. In a series of 1H-indazole derivatives with disubstitutions at the 4- and 6-positions, some compounds displayed remarkable IDO1 inhibitory activities. nih.gov For a compound like this compound, the chloro and iodo groups at positions 3 and 6, along with the fluoro group at position 4, would play a significant role in defining its interactions within a kinase active site. The varying sizes and electronic properties of these halogens would influence the binding affinity and selectivity profile.

IDO1 Enzyme Inhibition: IDO1 is a key enzyme in the kynurenine (B1673888) pathway and a target in cancer immunotherapy. A study on 1H-indazole derivatives with substituents at both the 4- and 6-positions revealed compounds with significant IDO1 inhibitory activity. nih.gov For example, a compound in this series demonstrated an IC₅₀ value of 5.3 μM. nih.gov This suggests that the substitution pattern of this compound could be amenable to binding within the IDO1 active site. The halogens could form halogen bonds or other non-covalent interactions with the enzyme, contributing to its inhibitory potential.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Molecular Design

SAR and SPR studies are crucial for optimizing the biological activity and properties of lead compounds. For indazole derivatives, SAR studies have provided valuable insights into the role of different substituents.

In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov The indazole-3-carboxamide 12d was an active inhibitor, while its reverse amide isomer was inactive. nih.gov This highlights the importance of the precise arrangement of functional groups for biological activity.

For halogenated indazoles, the type and position of the halogen are key determinants of activity. In a series of 3-chloro-6-nitro-1H-indazole derivatives tested for antileishmanial activity, the inhibitory potency was dependent on the Leishmania species. nih.gov Further modifications to the core structure, such as the addition of triazole rings, proved more effective in inhibition than oxazoline-containing derivatives. nih.gov This suggests that the core of 3-chloro-6-nitro-1H-indazole interacts with the side chain of the triazolic derivatives, influencing their anti-leishmanial activities. nih.gov

The table below illustrates the impact of different substituents on the biological activity of indazole derivatives from a study on antileishmanial candidates.

| Compound ID | Modification on Indazole Core | Target/Assay | Activity |

| 4 | 3-chloro-6-nitro-1H-indazole derivative | L. infantum | Active |

| 5 | 3-chloro-6-nitro-1H-indazole derivative | L. infantum | Active |

| 11 | 3-chloro-6-nitro-1H-indazole derivative | L. tropica | Active |

| 13 | 3-chloro-6-nitro-1H-indazole derivative | L. major | Active |

This table is based on data for related 3-chloro-6-nitro-1H-indazole derivatives and is intended to illustrate the principles of SAR.

Mechanistic Elucidation of Cellular Pathway Modulation In Vitro (e.g., Apoptosis Induction, Signal Transduction)

Indazole derivatives can modulate various cellular pathways, including apoptosis and signal transduction. For instance, some 3-carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective CRAF inhibitors with antiproliferative activity against melanoma cell lines. nih.gov By inhibiting CRAF, a key component of the MAPK signaling pathway, these compounds can disrupt downstream signaling and induce apoptosis in cancer cells. While the specific cellular effects of this compound have not been reported, its halogenated structure suggests it could potentially interact with signaling proteins and modulate their activity.

Investigation of Molecular Recognition and Ligand-Target Interactions via Docking and Dynamics

Molecular docking and dynamics simulations are powerful tools for predicting and analyzing the binding of ligands to their targets. For a series of novel 3-chloro-6-nitro-1H-indazole derivatives, molecular docking studies were performed to understand their binding to the Leishmania trypanothione (B104310) reductase enzyme. nih.gov These studies revealed stable binding, with a network of hydrophobic and hydrophilic interactions. nih.gov Molecular dynamics simulations further confirmed the stability of the complex. nih.gov

For a compound like this compound, docking studies could be used to predict its binding mode in various enzyme active sites or receptor pockets. The chloro, fluoro, and iodo substituents would be key features in these simulations, with their positions and properties influencing the predicted binding affinity and orientation.

The following table summarizes the findings from a molecular modeling study on a related indazole derivative.

| Compound Complex | Simulation Method | Key Finding |

| TryR-13 | Molecular Dynamics | Good equilibrium with a structure deviation of ~1–3 Å |

| TryR-13 | MM/GBSA | High stability of the complex |

This table is based on data for a related 3-chloro-6-nitro-1H-indazole derivative complex and is for illustrative purposes.

Design Principles for Indazole-Based Chemical Probes and Bioactive Ligands

The design of effective chemical probes and bioactive ligands based on the indazole scaffold follows several key principles. The 2H-indazole tautomer is a common feature in many bioactive compounds. rsc.orgnih.gov The synthesis of halogenated indazoles is a critical step, as these serve as versatile intermediates for further functionalization. rsc.orgnih.gov

The development of regioselective halogenation methods allows for the precise placement of halogens on the indazole ring, which is essential for tuning the biological activity. rsc.orgnih.gov For a triply halogenated compound like this compound, its synthesis would likely involve a multi-step process with careful control of regioselectivity. The resulting molecule, with its distinct pattern of halogens, could serve as a unique chemical probe or a starting point for the development of more complex bioactive ligands.

High-Throughput Screening Methodologies for Indazole Derivatives in Target Identification

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comyoutube.com This process utilizes automation, robotics, and sensitive detection systems to screen large compound libraries, often containing hundreds of thousands of molecules, in a short period. youtube.comresearchgate.net The primary objective of HTS is to identify "hits"—compounds that exhibit a desired activity against a target, which can then serve as starting points for further chemical optimization into "lead" compounds. bmglabtech.com For scaffolds like indazole, which are prevalent in many biologically active compounds, HTS is an indispensable tool for identifying novel derivatives and elucidating their biological targets. nih.gov

The HTS process generally involves several key stages: the preparation of compound libraries in microplate formats, the development of a robust and automatable assay, the use of robotic workstations for liquid handling and incubation, and finally, the acquisition and analysis of data. bmglabtech.com Methodologies can be broadly categorized into two main approaches: target-based screening and cell-based (or phenotypic) screening. nih.gov

Molecular Target-Based HTS (MT-HTS): This approach involves testing compounds directly against a purified biological target, such as an enzyme or a receptor. It is highly specific but may fail to identify compounds that require metabolic activation or that act on complex cellular pathways. nih.gov

Cellular Target-Based HTS (CT-HTS): This method assesses the effect of compounds on whole living cells, providing insights into a compound's activity in a more biologically relevant context. A key advantage is the simultaneous evaluation of compound efficacy and membrane permeability. However, identifying the specific molecular target of a hit from a phenotypic screen can be a significant challenge. nih.gov

A further distinction is made between physical screening and in silico or virtual screening.

Physical HTS: This is the traditional experimental screening of physical compound libraries against biological assays. nih.gov

In Silico HTS: This computational approach uses computer models to predict the binding of virtual compounds to a target's three-dimensional structure. It allows for the rapid and cost-effective screening of massive virtual libraries, prioritizing a smaller, more manageable number of compounds for subsequent physical testing. nih.govewadirect.com

Research Findings from HTS Campaigns

HTS campaigns have been instrumental in identifying numerous indazole derivatives with potent and specific biological activities. These screens often utilize extensive compound collections from pharmaceutical companies or commercial vendors. nih.govtaylorandfrancis.com

One notable example involved a HTS campaign that sampled the Merck compound collection to identify inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription. This screen led to the identification of a series of 3-benzylindazoles, which were subsequently optimized through medicinal chemistry to improve their potency and pharmacokinetic properties. nih.gov

Another successful application of HTS was in the discovery of indazole derivatives as potent activators of Sirtuin 1 (Sirt1), an enzyme involved in cellular regulation. A high-throughput screen identified an initial hit compound which, through structure-based design, led to the development of a derivative with significantly enhanced Sirt1 activating activity. nih.gov

In silico screening has also proven highly effective. In one study, a virtual screen was conducted to find inhibitors of Unc-51-Like Kinase 1 (ULK1), a key protein in the autophagy pathway. This computational campaign identified SR-17398, an indazole derivative, as a moderately active inhibitor. Subsequent structure-guided optimization led to the generation of analogs with substantially increased potency. nih.govnih.gov

The table below summarizes findings from various HTS campaigns targeting different biological molecules with indazole-based libraries.

| Screening Approach | Target | Initial Hit/Lead Compound | Biological Activity (IC₅₀/EC₅₀/K_d) | Reference |

|---|---|---|---|---|

| Physical HTS | CDK8/CDK19 | Compound 112 | IC₅₀ = 53 nM (CDK8) | nih.gov |

| Physical HTS | Sirt1 (Activator) | Compound 185 | EC₅₀ = 0.40 µM | nih.gov |

| Physical HTS | Hepcidin Production Inhibitor | Compound 178 | IC₅₀ = 3.1 µM | nih.gov |

| Physical HTS | Pim-1/Pim-2/Pim-3 Kinases | Compound 82a | IC₅₀ = 0.4 nM / 1.1 nM / 0.4 nM | nih.gov |

| In Silico HTS | ULK1 | SR-17398 | Moderately Active Hit | nih.gov |

| In Silico HTS & Optimization | ULK1 | Compound 3a and 3g | IC₅₀ < 50 nM | nih.gov |

| Physical HTS | Multi-kinases (c-Kit, PDGFRβ, FLT3) | Compound 97 | K_d = 68.5 nM / 140 nM / 375 nM | nih.gov |

High-Content Screening (HCS)

A more advanced evolution of phenotypic screening is High-Content Screening (HCS). HCS combines the automation of HTS with high-resolution, automated microscopy and sophisticated image analysis software. fraunhofer.de This technology allows for the quantification of multiple cellular parameters simultaneously, such as protein translocation, receptor trafficking, apoptosis, and changes in mitochondrial networks. fraunhofer.de By analyzing cells in their native environment, HCS provides deep biological context, making it a powerful tool for target identification and compound profiling of indazole derivatives. fraunhofer.de

The success rate, or "hit rate," of HTS campaigns can vary significantly depending on the library screened, the target, and the assay stringency. For instance, a screen of over 80,000 small molecules for anthelmintic activity yielded a hit rate of just 0.05%. researchgate.net Another screen of over 2,000 compounds found a hit rate of 1.44%. mdpi.com These low rates underscore the necessity of screening very large and diverse compound libraries to find novel and promising active molecules.

Advanced Materials Science and Catalytic Applications of Halogenated Indazoles

Potential in Organic Electronics and Optoelectronic Devices

The development of novel organic semiconductors is crucial for advancing organic electronics. Indazole derivatives have been identified as promising components in materials for Organic Light-Emitting Diodes (OLEDs), where they can function as electron transport or host materials. researchgate.net The performance of these devices is highly dependent on the electronic properties of the constituent molecules, such as their energy levels (HOMO/LUMO) and charge carrier mobility.

Halogenation is a powerful strategy for tuning these properties in organic materials. uky.edu For a molecule like 3-chloro-4-fluoro-6-iodo-2H-indazole, the presence of three distinct halogen atoms provides a significant cumulative electron-withdrawing effect. This would be expected to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to an unhalogenated indazole. This modification could make the compound suitable for use as an electron-transporting or hole-blocking material in multi-layer OLED devices.

Furthermore, the specific halogens themselves contribute unique characteristics. The high electronegativity of fluorine can enhance the material's thermal and oxidative stability, while the heavy iodine atom can promote intersystem crossing. This latter effect, known as the heavy-atom effect, could be harnessed in the design of phosphorescent emitters for highly efficient OLEDs. The combination of stability enhancement from fluorine and spin-orbit coupling from iodine in a single scaffold is a compelling design principle for new optoelectronic materials.

Table 1: Effect of Halogenation on Electronic Properties of Organic Materials This table illustrates the general effects of halogenation on a representative organic semiconductor class, acenes, to demonstrate the principles applicable to halogenated indazoles.

| Compound Class | Halogen Substituent | Observed Effect on Electronic Properties |

| Pentacenes | Fluorine | Lowers HOMO/LUMO levels; can improve charge carrier mobility with specific substitution patterns. uky.edu |

| Hexacenes | Chlorine/Bromine | Can improve solution stability and resistance to photodimerization, enabling processing. uky.edu |

| General π-systems | Iodine | Induces heavy-atom effect, promoting phosphorescence over fluorescence. |

Indazole Derivatives as Ligands or Scaffolds in Catalysis

The indazole ring is a versatile scaffold for the design of ligands used in transition-metal catalysis. The two nitrogen atoms can act as coordination sites, and the aromatic system can be functionalized to sterically and electronically tune the ligand's properties. Halogenated indazoles are particularly valuable as intermediates in the synthesis of more complex ligand structures. rsc.orgchim.it

The iodine and chlorine atoms in this compound serve as reactive handles for transition metal-catalyzed cross-coupling reactions. rsc.org The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, allowing for selective functionalization at the 6-position. nih.govacs.org Subsequent modification at the 3-position could follow under harsher conditions, enabling the construction of complex, multi-functional ligands in a controlled manner.

Moreover, the strong electron-withdrawing nature of the three halogen atoms would make the indazole core electron-deficient. If used directly as a ligand scaffold, this electronic property would modulate the attached metal center, making it more electrophilic. This can be highly advantageous in certain catalytic cycles where activation of a substrate by an electron-poor metal is the rate-determining step.

Table 2: Examples of Catalytic Cross-Coupling with Halogenated Indazoles This table presents examples of Suzuki-Miyaura reactions using bromo-indazole derivatives to illustrate their utility as building blocks for more complex molecules.

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 92 | nih.gov |

| 7-bromo-4-(phenylformamido)-1H-indazole | (4-fluorophenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 85 | nih.gov |

| 3-iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | up to 75 | researchgate.net |

Development of Fluorescent Probes and Imaging Agents Incorporating the Indazole Moiety

Indazole-containing compounds have been successfully employed in the design of fluorescent materials. rsc.org The indazole nucleus can be incorporated into larger conjugated systems, often as part of a donor-π-acceptor (D-π-A) architecture, to create molecules with desirable photophysical properties like high quantum yields and sensitivity to their environment. Research has shown that even simple indole (B1671886) and indazole derivatives can form the basis of fluorescent materials for applications like ion sensing. rsc.org

The influence of halogenation on fluorophores is well-documented. Halogens can tune the emission wavelength and, in some cases, enhance fluorescence. However, heavy atoms like bromine and especially iodine are known to quench fluorescence through the heavy-atom effect, which promotes non-radiative decay pathways. nih.govnih.gov Therefore, the this compound core itself is unlikely to be fluorescent.

This fluorescence quenching, however, can be exploited in the design of "turn-on" fluorescent probes. A probe incorporating this indazole moiety could be designed where a chemical reaction with a specific analyte leads to the cleavage or transformation of the C-I bond. The removal of the heavy iodine atom would eliminate the quenching pathway, "turning on" the fluorescence of the molecule. This strategy is a cornerstone of modern sensor design. For example, a probe could be developed for detecting palladium species, which are known to catalytically cleave carbon-halogen bonds.

Table 3: Influence of Halogen Atoms on Photophysical Properties of Cyanine Dyes This table shows how different halogen substituents affect the fluorescence of Thiazole Orange analogues, demonstrating the principle of halogen-tuning in fluorophores.

| Dye Analogue | Halogen Substituent (on quinoline (B57606) ring) | Absorption Max (nm) | Emission Max (nm) with dsDNA | Fluorescence Enhancement Factor | Reference |

| 5a | 6-Cl | 511 | 531 | ~2500 | nih.govnih.gov |

| 5b | 6-Br | 512 | 533 | ~1400 | nih.govnih.gov |

| 5c | 8-Cl | 519 | 536 | ~2300 | nih.govnih.gov |

| 5d | 8-Br | 519 | 537 | ~1200 | nih.govnih.gov |

Future Directions and Emerging Research Avenues for Poly-Halogenated Indazoles

The unique substitution pattern of this compound positions it as a valuable platform for future research in materials science and catalysis. The presence of multiple, distinct halogens on a stable aromatic core is a key enabling feature.

One major research avenue is the use of such compounds in sequential and site-selective cross-coupling reactions . The differential reactivity of C-I vs. C-Cl bonds can be exploited to build highly complex, three-dimensional organic materials. This allows for the synthesis of novel conjugated polymers for electronics or intricate ligands for catalysis that are not accessible through conventional methods.

In materials science , the strong electron-deficient nature of the poly-halogenated indazole core warrants investigation in the field of n-type organic semiconductors, which are less common but essential for creating efficient organic electronic circuits. The combination of fluorine-imparted stability and the potential for tuning electronic properties through selective functionalization makes this an attractive area of exploration.

For catalysis , creating libraries of indazole-based ligands with varying electronic properties through functionalization of the poly-halogenated core could lead to the discovery of new catalysts with enhanced reactivity or selectivity for challenging chemical transformations.

Finally, as with other classes of poly-halogenated aromatic compounds, it is important to investigate the environmental behavior and toxicological profile of these molecules. nih.govspringernature.com Understanding their persistence, bioaccumulation potential, and metabolic pathways is crucial for ensuring the responsible development of this promising class of chemical building blocks.

常见问题

Q. How can the synthesis of 3-chloro-4-fluoro-6-iodo-2H-indazole be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization often involves selecting precursors with compatible substituent reactivities. For example, halogenated indazoles (e.g., 5-chloro-3-iodo-1H-indazole) are synthesized via cyclocondensation of nitro-substituted precursors under acidic or catalytic conditions . Key steps include:

- Precursor selection: Use 3-aminoindazole derivatives with halogen substituents positioned to minimize steric hindrance during cyclization.

- Reaction conditions: Employ palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing iodine, as seen in related indazole iodinations .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Yield improvements (~60–75%) are achievable by controlling temperature (80–100°C) and reaction time (12–24 hrs) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., chloro at C3, iodo at C6). Aromatic proton signals typically appear at δ 7.2–8.5 ppm, with coupling constants confirming ortho/para fluorine effects .

- Mass Spectrometry (HRMS): Determines molecular ion peaks (e.g., [M+H] at m/z 325.89 for CHClFIN) and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., π-stacking in halogenated indazoles) .

- IR Spectroscopy: Confirms functional groups (e.g., C-F stretch at 1100–1250 cm) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature: Stable at 4°C for >6 months; degradation occurs >40°C (monitored via HPLC).

- Light sensitivity: Store in amber vials to prevent photo-dehalogenation, as iodine substituents are prone to light-induced cleavage .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the indazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Methodological Answer:

- Substituent effects: The electron-withdrawing Cl and F groups enhance electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibitors). Iodo substituents increase steric bulk, potentially enhancing selectivity .

- Biological assays: Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent position (e.g., C6 iodine) with antiproliferative IC values .

- Computational docking: Use Schrödinger Suite or AutoDock to model interactions with targets like PARP-1, leveraging halogen bonding motifs .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in Suzuki couplings. The C6 iodine site shows higher electron density, favoring oxidative addition with Pd(0) .

- Hammett parameters: Quantify substituent effects on reaction rates. σ values for Cl (-0.37) and F (+0.34) indicate para-directing tendencies in electrophilic substitutions .

Q. How can contradictory data on synthesis yields or biological activities be resolved?

Methodological Answer:

- Reproducibility checks: Validate reaction conditions (e.g., catalyst loading, solvent purity) across labs. For example, Pd(OAc) vs. PdCl may yield discrepancies in coupling reactions .

- Meta-analysis: Compare datasets from PubChem or ChEMBL to identify outliers. For instance, conflicting IC values may arise from assay protocols (e.g., ATP concentration in kinase assays) .